molecular formula C11H9F3O2 B15334093 6-(Trifluoromethoxy)-3,4-dihydronaphthalen-2(1H)-one

6-(Trifluoromethoxy)-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B15334093
M. Wt: 230.18 g/mol
InChI Key: KNHBSHOIBOOTJT-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)-3,4-dihydronaphthalen-2(1H)-one is a chemical compound that features a trifluoromethoxy group attached to a dihydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of trifluoromethoxylation reagents under controlled conditions to achieve the desired substitution . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the final product efficiently .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethoxy)-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the naphthalenone core .

Scientific Research Applications

6-(Trifluoromethoxy)-3,4-dihydronaphthalen-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)-3,4-dihydronaphthalen-2(1H)-one involves its interaction with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity and receptor interactions .

Properties

Molecular Formula

C11H9F3O2

Molecular Weight

230.18 g/mol

IUPAC Name

6-(trifluoromethoxy)-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C11H9F3O2/c12-11(13,14)16-10-4-2-7-5-9(15)3-1-8(7)6-10/h2,4,6H,1,3,5H2

InChI Key

KNHBSHOIBOOTJT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1=O)C=CC(=C2)OC(F)(F)F

Origin of Product

United States

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